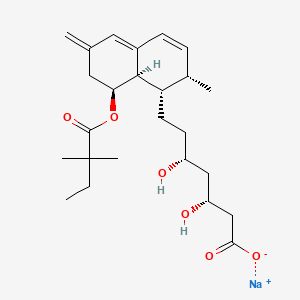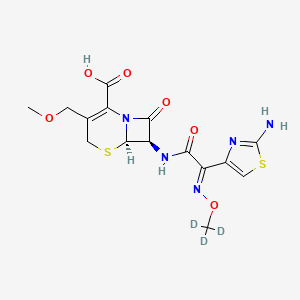
Cefpodoxime-d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefpodoxime-d3 Acid is a deuterated form of Cefpodoxime, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Cefpodoxime. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cefpodoxime-d3 Acid involves the synthesis of Cefpodoxime followed by the incorporation of deuteriumThe final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Cefpodoxime-d3 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Cefpodoxime-d3 Acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of cephalosporins.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Cefpodoxime in biological systems.
Medicine: Used in the development of new antibiotics and in studies related to antibiotic resistance.
Industry: Employed in the quality control and validation of pharmaceutical products containing Cefpodoxime
Wirkmechanismus
The mechanism of action of Cefpodoxime-d3 Acid is similar to that of Cefpodoxime. It exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This leads to the lysis and death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefpodoxime: The non-deuterated form of Cefpodoxime-d3 Acid.
Cefuroxime: Another third-generation cephalosporin with similar antibacterial activity.
Cefdinir: A third-generation cephalosporin used to treat a variety of bacterial infections.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms allow for precise tracing and analysis in metabolic studies without significantly altering the compound’s chemical properties .
Eigenschaften
Molekularformel |
C15H17N5O6S2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1/i2D3 |
InChI-Schlüssel |
WYUSVOMTXWRGEK-WEEYGROZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O |
Kanonische SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
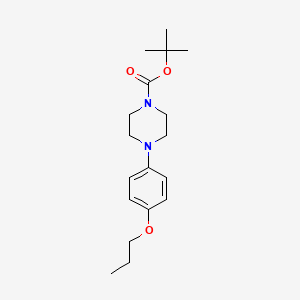
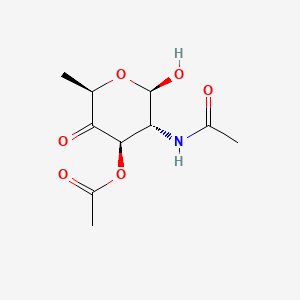


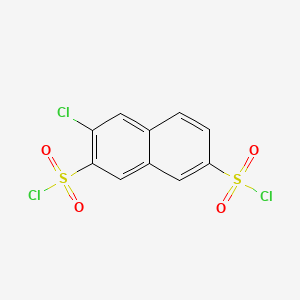
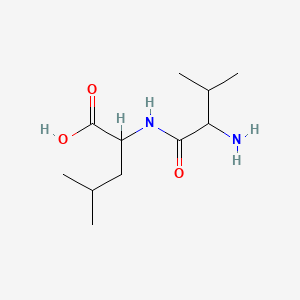
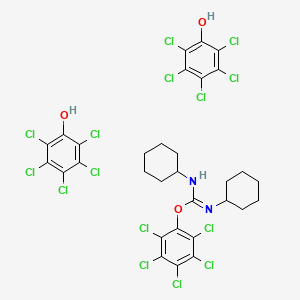
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
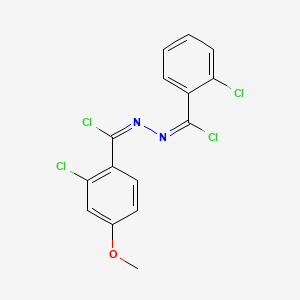
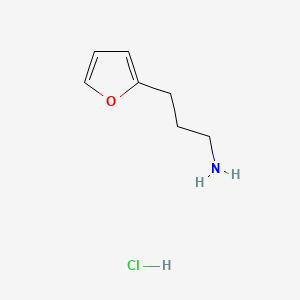
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)

